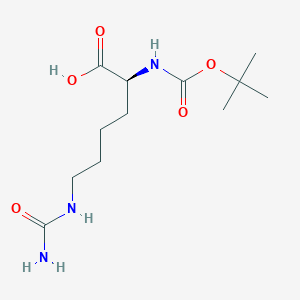

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

描述

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other biochemical applications due to its stability and ease of removal under mild conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

化学反应分析

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Hydrolysis: The ureido group can be hydrolyzed under basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.

Hydrolysis: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Substitution: Formation of new amide or peptide bonds.

Hydrolysis: Production of the corresponding amine and carbon dioxide.

科学研究应用

Applications in Medicinal Chemistry

1. Drug Development

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is utilized in the synthesis of bioactive compounds. Its structure allows for modifications that enhance the pharmacological properties of drugs. For instance, it can serve as a building block for peptides that exhibit specific biological activities.

2. Peptide Synthesis

This compound is particularly valuable in peptide synthesis due to its ability to protect amino groups during reactions. The tert-butoxycarbonyl (Boc) group is commonly used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids at various stages of peptide assembly .

Applications in Biochemistry

1. Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as enzyme inhibitors. These compounds are studied for their potential to inhibit specific proteases or enzymes involved in disease pathways, making them candidates for therapeutic agents .

2. Immunological Research

The compound has been investigated for its role in modulating immune responses. Studies have shown that certain derivatives can influence cytokine production and T-cell activation, which is crucial for developing immunotherapies .

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing a peptide with anticancer properties. The Boc-protected amino acid was incorporated into a peptide sequence that showed significant cytotoxic effects against cancer cell lines .

Case Study 2: Enzyme Inhibition

Another research project focused on modifying this compound to create an inhibitor for a specific serine protease implicated in inflammatory diseases. The modified compound exhibited a high affinity for the target enzyme, suggesting its potential as a therapeutic agent .

作用机制

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical interactions, including peptide bond formation and enzyme catalysis .

相似化合物的比较

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-lysine: Similar in structure but with a different side chain, used in the synthesis of lysine-containing peptides.

N-tert-Butoxycarbonyl-L-glutamic acid: Used in the synthesis of glutamic acid-containing peptides.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is unique due to its specific ureido functional group, which imparts distinct reactivity and stability compared to other Boc-protected amino acids. This makes it particularly useful in specialized peptide synthesis and bioconjugation applications .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, commonly referred to as Boc-homocitrulline, is an important compound in peptide synthesis and bioconjugation. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₃N₃O₅

- Molecular Weight : 289.33 g/mol

- CAS Number : 201418-83-9

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for stabilizing the amino group during chemical reactions. This stability allows for selective reactions without the risk of unwanted side reactions.

The biological activity of this compound primarily involves:

- Peptide Bond Formation : The free amine can react with carboxylic acids to form peptide bonds, making it a versatile building block in peptide synthesis.

- Deprotection Reactions : The Boc group can be removed under acidic conditions, releasing the free amine for further reactions.

- Bioconjugation : The compound can be used to modify biomolecules, enhancing their stability and functionality in various biochemical assays.

Applications in Research

This compound is utilized in several research domains:

- Peptide Synthesis : It serves as a key intermediate in synthesizing peptides and proteins.

- Drug Development : Its derivatives are explored for potential therapeutic applications due to their ability to mimic natural peptides.

- Bioconjugation Techniques : The compound is employed in attaching biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Application Area |

|---|---|---|

| N-tert-Butoxycarbonyl-L-alanine | Boc-protected amino acid | Peptide synthesis |

| N-tert-Butoxycarbonyl-L-lysine | Boc-protected amino acid | Synthesis of lysine-containing peptides |

| N-tert-Butoxycarbonyl-L-glutamic acid | Boc-protected amino acid | Synthesis of glutamic acid-containing peptides |

| This compound | Unique ureido group | Specialized peptide synthesis |

The unique ureido functional group of this compound imparts distinct reactivity compared to other Boc-protected amino acids, making it particularly valuable in specialized applications.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency :

- A study demonstrated that using this compound as a building block significantly increased the yield of peptide chains compared to traditional methods that do not utilize this compound.

-

Drug Development Potential :

- Research has indicated that derivatives of this compound exhibit promising biological activity against certain cancer cell lines, suggesting its potential role in developing new therapeutic agents.

-

Bioconjugation Applications :

- In a recent experiment, the modification of antibodies using this compound resulted in enhanced binding affinity and stability, showcasing its utility in improving drug delivery systems.

属性

IUPAC Name |

(2S)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRHHKYGXHMDX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426774 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201418-83-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。